6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Functionalization: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Pyrimidine Attachment: The pyrimidine moiety is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated pyrimidines
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or halogenated positions, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form C-C bonds with various aryl or alkyl groups
Scientific Research Applications
6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to study the structure-activity relationships (SAR) of benzoxazole derivatives.
Industrial Applications: It is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The piperazine and pyrimidine moieties contribute to the compound’s overall stability and bioavailability, allowing it to effectively modulate biological pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole include:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: Studied for their cytotoxicity and potential anticancer properties.
1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Investigated for its pharmacological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24FN5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-fluoro-2-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H24FN5O2/c1-14-23-18(15-4-10-28-11-5-15)13-20(24-14)26-6-8-27(9-7-26)21-25-17-3-2-16(22)12-19(17)29-21/h2-3,12-13,15H,4-11H2,1H3 |
InChI Key |
NQBJEUCHYCLJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CCOCC5 |
Origin of Product |
United States |
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